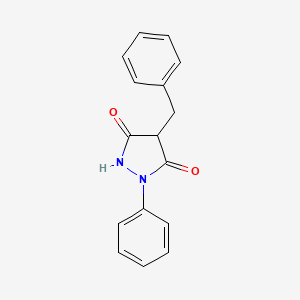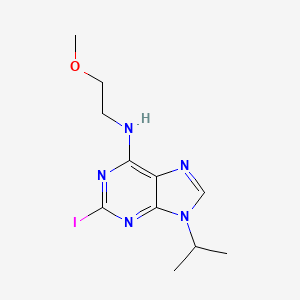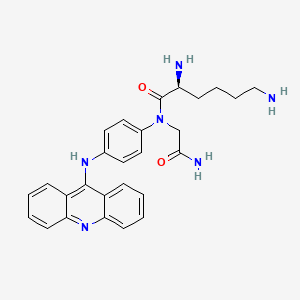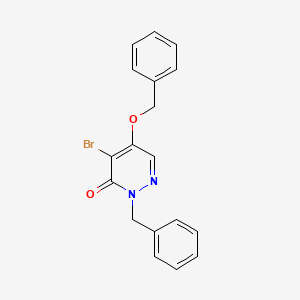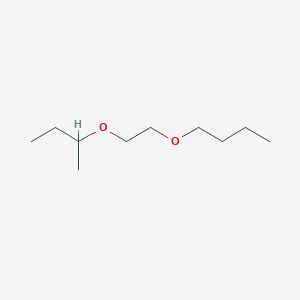
1-(2-(Sec-butoxy)ethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Sec-butoxy)ethoxy)butane is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Sec-butoxy)ethoxy)butane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. For this compound, the reaction would involve the reaction of sec-butyl bromide with sodium ethoxide, followed by the reaction of the resulting product with butyl bromide in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production of ethers like this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Sec-butoxy)ethoxy)butane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydride or potassium hydride.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ether linkage, although this is less common due to the stability of ethers.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For substitution reactions, the products are typically other ethers or alcohols. Oxidation reactions can lead to the formation of carbonyl compounds or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-(2-(Sec-butoxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized as an additive in lubricants and as a plasticizer in polymer production
Wirkmechanismus
The mechanism of action of 1-(2-(Sec-butoxy)ethoxy)butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction is facilitated by the electron-donating properties of the alkoxy groups, which stabilize the transition state and lower the activation energy of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Ether: A simpler ether with two ethyl groups.
Ethylene Glycol Dimethyl Ether: Contains two methoxy groups connected by an ethylene linkage.
Tetrahydrofuran: A cyclic ether with a five-membered ring structure.
Uniqueness
1-(2-(Sec-butoxy)ethoxy)butane is unique due to its combination of sec-butoxy and butoxy groups, which confer distinct physical and chemical properties. This compound’s structure allows for specific interactions in chemical reactions and applications that simpler ethers cannot achieve .
Eigenschaften
CAS-Nummer |
185143-90-2 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1-(2-butan-2-yloxyethoxy)butane |
InChI |
InChI=1S/C10H22O2/c1-4-6-7-11-8-9-12-10(3)5-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
VKXUIGHDZIGXOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B15215093.png)
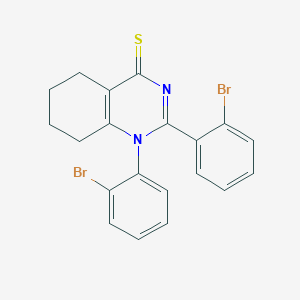

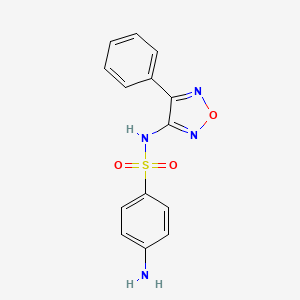
![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
![3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15215127.png)
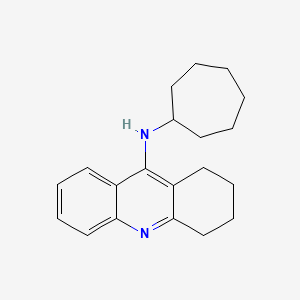
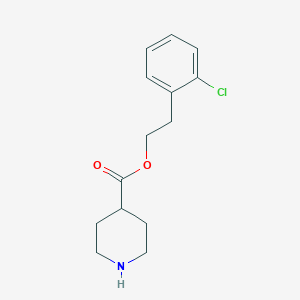
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
